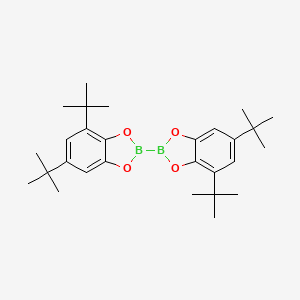
4,4',6,6'-Tetra-tert-butyl-2,2'-bi-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole is a complex organic compound known for its unique structure and properties. This compound features two benzodioxaborole units connected by a biaryl linkage, with four tert-butyl groups providing steric hindrance. It is of interest in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with tert-butyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with tert-butyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-containing alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where tert-butyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in various chemical and biological processes. The pathways involved include coordination with metal ions and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole can be compared with similar compounds such as:
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: This compound also features tert-butyl groups and a biaryl linkage but differs in its functional groups and reactivity.
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol: Another compound with multiple tert-butyl groups, used in different applications due to its distinct structure.
The uniqueness of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole lies in its specific arrangement of boron and oxygen atoms, which imparts unique reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
158780-81-5 |
|---|---|
Molekularformel |
C28H40B2O4 |
Molekulargewicht |
462.2 g/mol |
IUPAC-Name |
4,6-ditert-butyl-2-(4,6-ditert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C28H40B2O4/c1-25(2,3)17-13-19(27(7,8)9)23-21(15-17)31-29(33-23)30-32-22-16-18(26(4,5)6)14-20(24(22)34-30)28(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
GQXVWEZZPLBNRD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C)B3OC4=CC(=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


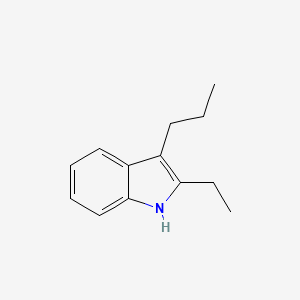
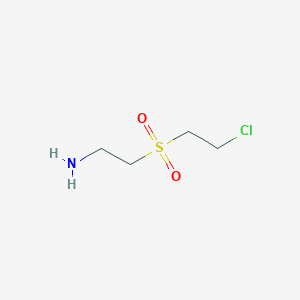
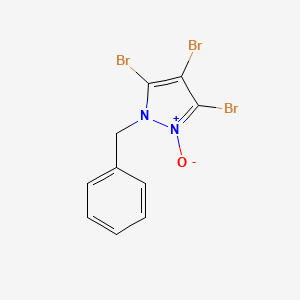
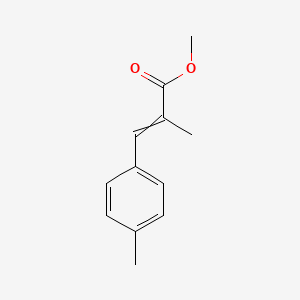
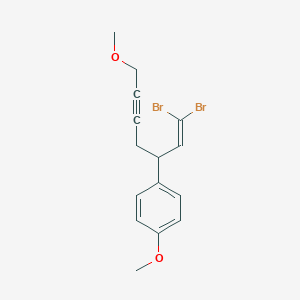
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
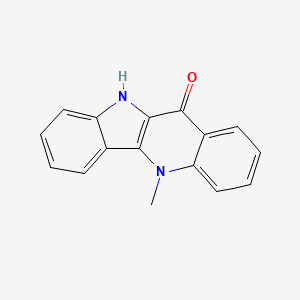
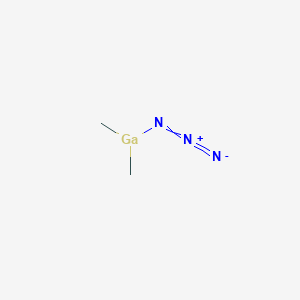
(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
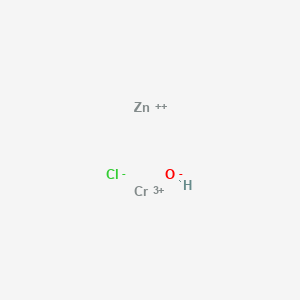
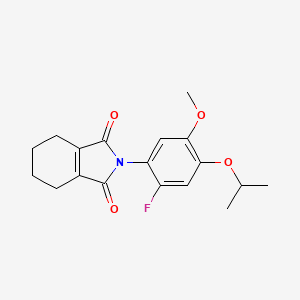
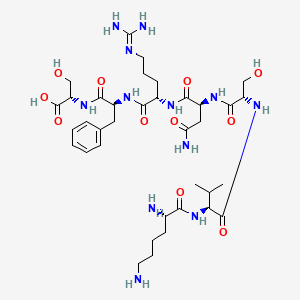
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
